molecular formula C12H20N4O B1380958 2-amino-2-(1-methyl-1H-pyrazol-4-yl)-1-(3-methylpiperidin-1-yl)ethan-1-one CAS No. 1543719-76-1

2-amino-2-(1-methyl-1H-pyrazol-4-yl)-1-(3-methylpiperidin-1-yl)ethan-1-one

Cat. No. B1380958
CAS RN: 1543719-76-1
M. Wt: 236.31 g/mol
InChI Key: MCZFMIJBEUWKFA-UHFFFAOYSA-N
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Description

2-amino-2-(1-methyl-1H-pyrazol-4-yl)-1-(3-methylpiperidin-1-yl)ethan-1-one, also known as (2-AMP-1-MEPE), is an organic compound that has recently gained attention due to its potential applications in various scientific research fields. It is a relatively new compound and has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.

Scientific Research Applications

Hydrogen-Bonded Molecular Structures

Research has revealed that compounds similar to 2-amino-2-(1-methyl-1H-pyrazol-4-yl)-1-(3-methylpiperidin-1-yl)ethan-1-one exhibit interesting hydrogen-bonded molecular structures. In one study, molecules of a related compound were linked into complex sheets and chains by a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds, indicating the potential for diverse molecular architectures (Portilla et al., 2007).

Crystal Packing and Intermolecular Interactions

Another research focused on the synthesis and structural characterization of pyrazoline compounds, which are structurally related. This study highlighted the importance of intermolecular interactions in the crystal structure, as evidenced by the efficient packing and cohesive weak C-H...π interactions (Delgado et al., 2020).

Synthesis and Analytical Characterization

The synthesis and analytical characterization of compounds bearing the pyrazole ring, similar to the core structure of the compound , are vital in understanding their properties and potential applications. A study detailed the synthesis and identification of a research chemical with a pyrazole core, highlighting the challenges in chemical synthesis and the importance of thorough analytical characterization (McLaughlin et al., 2016).

Antimicrobial Activity

Compounds containing the pyrazole ring have been studied for their antimicrobial properties. A specific study synthesized derivatives and evaluated their antibacterial activity against common pathogenic bacteria, indicating potential applications in developing new antimicrobial agents (Asif et al., 2021).

Synthesis in Medical Imaging

Research into the synthesis of compounds with pyrazole and pyrazolyl derivatives has implications in medical imaging. For instance, a study synthesized a compound intended for use in PET imaging for visualizing neuroinflammation, demonstrating the compound’s relevance in biomedical applications (Wang et al., 2018).

properties

IUPAC Name

2-amino-1-(3-methylpiperidin-1-yl)-2-(1-methylpyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-9-4-3-5-16(7-9)12(17)11(13)10-6-14-15(2)8-10/h6,8-9,11H,3-5,7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZFMIJBEUWKFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C(C2=CN(N=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-2-(1-methyl-1H-pyrazol-4-yl)-1-(3-methylpiperidin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-2-(1-methyl-1H-pyrazol-4-yl)-1-(3-methylpiperidin-1-yl)ethan-1-one
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2-amino-2-(1-methyl-1H-pyrazol-4-yl)-1-(3-methylpiperidin-1-yl)ethan-1-one

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